![molecular formula C14H16ClNO B2901060 1-[3-[(3-Chlorophenyl)methyl]pyrrolidin-1-yl]prop-2-en-1-one CAS No. 2188733-77-7](/img/structure/B2901060.png)
1-[3-[(3-Chlorophenyl)methyl]pyrrolidin-1-yl]prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-[(3-Chlorophenyl)methyl]pyrrolidin-1-yl]prop-2-en-1-one, also known as CPP, is a synthetic compound that has been extensively studied for its scientific research applications. CPP is a derivative of the natural alkaloid, ibogaine, and has been found to have a range of biochemical and physiological effects.
Mechanism of Action
1-[3-[(3-Chlorophenyl)methyl]pyrrolidin-1-yl]prop-2-en-1-one acts as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and memory formation. By blocking the NMDA receptor, 1-[3-[(3-Chlorophenyl)methyl]pyrrolidin-1-yl]prop-2-en-1-one has been shown to reduce drug cravings and withdrawal symptoms, as well as produce antidepressant effects.
Biochemical and Physiological Effects:
In addition to its effects on the NMDA receptor, 1-[3-[(3-Chlorophenyl)methyl]pyrrolidin-1-yl]prop-2-en-1-one has been found to have a range of biochemical and physiological effects. 1-[3-[(3-Chlorophenyl)methyl]pyrrolidin-1-yl]prop-2-en-1-one has been shown to increase levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. 1-[3-[(3-Chlorophenyl)methyl]pyrrolidin-1-yl]prop-2-en-1-one has also been found to increase levels of cAMP response element-binding protein (CREB), which is involved in the regulation of gene expression and synaptic plasticity.
Advantages and Limitations for Lab Experiments
1-[3-[(3-Chlorophenyl)methyl]pyrrolidin-1-yl]prop-2-en-1-one has several advantages for use in lab experiments, including its high potency and specificity for the NMDA receptor. However, 1-[3-[(3-Chlorophenyl)methyl]pyrrolidin-1-yl]prop-2-en-1-one also has some limitations, including its short half-life and potential toxicity at high doses.
Future Directions
There are several potential future directions for research on 1-[3-[(3-Chlorophenyl)methyl]pyrrolidin-1-yl]prop-2-en-1-one. One area of interest is the development of more potent and selective NMDA receptor antagonists based on the structure of 1-[3-[(3-Chlorophenyl)methyl]pyrrolidin-1-yl]prop-2-en-1-one. Another area of interest is the investigation of the potential therapeutic applications of 1-[3-[(3-Chlorophenyl)methyl]pyrrolidin-1-yl]prop-2-en-1-one in the treatment of addiction and depression. Additionally, further research is needed to better understand the biochemical and physiological effects of 1-[3-[(3-Chlorophenyl)methyl]pyrrolidin-1-yl]prop-2-en-1-one and its mechanism of action at the molecular level.
Synthesis Methods
1-[3-[(3-Chlorophenyl)methyl]pyrrolidin-1-yl]prop-2-en-1-one can be synthesized using a variety of methods, including the reaction of ibogaine with chloroacetyl chloride and subsequent reduction with sodium borohydride. Alternatively, 1-[3-[(3-Chlorophenyl)methyl]pyrrolidin-1-yl]prop-2-en-1-one can be synthesized from the reaction of 3-chlorobenzaldehyde with pyrrolidine and subsequent reaction with propargyl bromide. Both methods have been used successfully to produce 1-[3-[(3-Chlorophenyl)methyl]pyrrolidin-1-yl]prop-2-en-1-one in high yields.
Scientific Research Applications
1-[3-[(3-Chlorophenyl)methyl]pyrrolidin-1-yl]prop-2-en-1-one has been extensively studied for its potential therapeutic applications, particularly in the treatment of addiction and depression. 1-[3-[(3-Chlorophenyl)methyl]pyrrolidin-1-yl]prop-2-en-1-one has been found to have a similar mechanism of action to ibogaine, which has been shown to be effective in reducing drug cravings and withdrawal symptoms. 1-[3-[(3-Chlorophenyl)methyl]pyrrolidin-1-yl]prop-2-en-1-one has also been found to have antidepressant effects in animal models, suggesting that it may be a potential treatment for depression.
properties
IUPAC Name |
1-[3-[(3-chlorophenyl)methyl]pyrrolidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO/c1-2-14(17)16-7-6-12(10-16)8-11-4-3-5-13(15)9-11/h2-5,9,12H,1,6-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMMWMULTFPNBRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(C1)CC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-[(3-Chlorophenyl)methyl]pyrrolidin-1-yl]prop-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

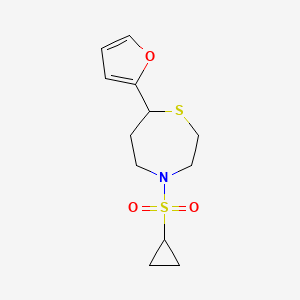
![N-ethyl-4-[(4-methylphenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinamine](/img/structure/B2900979.png)
![N-(3,5-dimethoxyphenyl)-2-[8-(4-methoxybenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2900980.png)
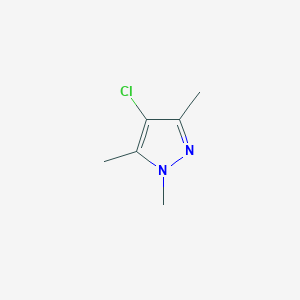
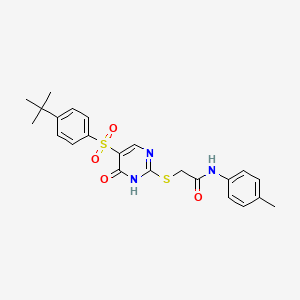
![N',2-dimethyl-N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide](/img/structure/B2900987.png)
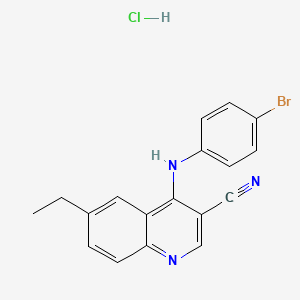
![Tert-butyl N-[4-(2-aminoethoxy)pyridin-2-yl]carbamate](/img/structure/B2900992.png)

![Ethyl 4-(1-(6-methoxybenzo[d]thiazol-2-yl)azetidine-3-carbonyl)piperazine-1-carboxylate](/img/structure/B2900994.png)
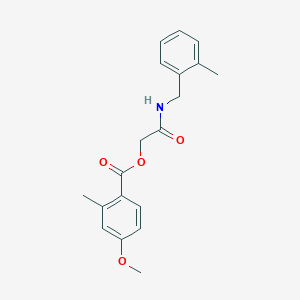
![5-bromo-N-(4-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)furan-2-carboxamide](/img/structure/B2900996.png)
![(Z)-methyl 2-(2-((4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2900998.png)
![N-(3-ethylphenyl)-2-((7-oxo-2-thioxo-3-(p-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2901000.png)